molecular formula C14H13F3N4O2 B2738380 Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 2380081-27-4

Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone

Cat. No. B2738380
CAS RN: 2380081-27-4
M. Wt: 326.279
InChI Key: BBISKHSPLDFAFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include information about the reagents and conditions that cause the compound to react, as well as the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

This typically refers to how a drug or other bioactive compound exerts its effects at the molecular level. It often involves the compound’s interactions with proteins or other molecules in the body .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact .

Future Directions

This could involve potential applications or areas of research for the compound. For example, if the compound has medicinal properties, future directions could include clinical trials or the development of new drugs .

properties

IUPAC Name

furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)11-1-2-12(19-18-11)20-4-6-21(7-5-20)13(22)10-3-8-23-9-10/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISKHSPLDFAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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